![molecular formula C20H19N3O4S B2600966 1-(5-phenylisoxazol-3-yl)-N-(4-sulfamoylbenzyl)cyclopropanecarboxamide CAS No. 1334369-26-4](/img/structure/B2600966.png)
1-(5-phenylisoxazol-3-yl)-N-(4-sulfamoylbenzyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-phenylisoxazol-3-yl)-N-(4-sulfamoylbenzyl)cyclopropanecarboxamide, also known as SBI-425, is a small molecule inhibitor that has been extensively studied for its therapeutic potential. It has been shown to have promising applications in the treatment of various diseases, including cancer, diabetes, and inflammatory disorders.
Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrases
Research has demonstrated that aromatic sulfonamides and thiadiazole sulfonamides exhibit potent inhibitory activity against carbonic anhydrase (CA) isoenzymes, including hCA I, II, IV, and XII, with nanomolar half maximal inhibitory concentration (IC50) values. These findings suggest potential applications in designing inhibitors targeting specific CA isoenzymes for therapeutic purposes (Supuran et al., 2013), (Mert et al., 2016).
Antimicrobial Activities
Compounds derived from cyclopropane and containing sulfamoyl moieties have been synthesized and evaluated for their antimicrobial activities. These studies have led to the identification of novel compounds with moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Anticancer Evaluation
Phenylaminosulfanyl-1,4-naphthoquinone derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds displayed potent cytotoxic activity, with certain derivatives showing remarkable efficacy, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Synthesis of Novel Heterocycles
Research has explored the synthesis of new heterocycles incorporating the sulfamoyl moiety, demonstrating their potential in creating diverse chemical entities with possible therapeutic applications. This includes the synthesis of isoxazole-based heterocycles with potent inhibitory properties against CA II and VII, highlighting the versatility of sulfamoyl-containing compounds in medicinal chemistry (Darwish et al., 2014), (Altug et al., 2017).
Propiedades
IUPAC Name |
1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c21-28(25,26)16-8-6-14(7-9-16)13-22-19(24)20(10-11-20)18-12-17(27-23-18)15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,22,24)(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSUCTUVFWSLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.